molecular formula C20H15N3 B13364813 N-benzylidene-2-phenylimidazo[1,2-a]pyridin-3-amine

N-benzylidene-2-phenylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B13364813
M. Wt: 297.4 g/mol
InChI Key: CEECUFSVAZYHSK-RCCKNPSSSA-N
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Description

N-benzylidene-2-phenylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry

Properties

Molecular Formula

C20H15N3

Molecular Weight

297.4 g/mol

IUPAC Name

(E)-1-phenyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)methanimine

InChI

InChI=1S/C20H15N3/c1-3-9-16(10-4-1)15-21-20-19(17-11-5-2-6-12-17)22-18-13-7-8-14-23(18)20/h1-15H/b21-15+

InChI Key

CEECUFSVAZYHSK-RCCKNPSSSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/C2=C(N=C3N2C=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C=NC2=C(N=C3N2C=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of N-benzylidene-2-phenylimidazo[1,2-a]pyridin-3-amine typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with α-bromoketones or α-haloaldehydes. The reaction conditions often involve the use of solvents like toluene and catalysts such as iodine or copper (I) bromide . Another approach is the one-pot synthesis, where acetophenone, [Bmim]Br3, and 2-aminopyridine are reacted under solvent-free conditions in the presence of sodium carbonate .

Chemical Reactions Analysis

N-benzylidene-2-phenylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

Comparison with Similar Compounds

N-benzylidene-2-phenylimidazo[1,2-a]pyridin-3-amine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct biological activities and potential therapeutic applications.

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